molecular formula C25H19F3N6O3S3 B11636334 3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 400863-60-7

3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11636334
CAS No.: 400863-60-7
M. Wt: 604.7 g/mol
InChI Key: ZIKNYEXWMQDAGH-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine carboxamide family, characterized by a fused heterocyclic core with a trifluoromethyl group at position 4, a thiophen-2-yl substituent at position 6, and a sulfamoylphenyl group bearing a 4,6-dimethylpyrimidin-2-yl moiety at the N-position of the carboxamide.

Properties

CAS No.

400863-60-7

Molecular Formula

C25H19F3N6O3S3

Molecular Weight

604.7 g/mol

IUPAC Name

3-amino-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H19F3N6O3S3/c1-12-10-13(2)31-24(30-12)34-40(36,37)15-7-5-14(6-8-15)32-22(35)21-20(29)19-16(25(26,27)28)11-17(33-23(19)39-21)18-4-3-9-38-18/h3-11H,29H2,1-2H3,(H,32,35)(H,30,31,34)

InChI Key

ZIKNYEXWMQDAGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N)C

Origin of Product

United States

Preparation Methods

Core Thieno[2,3-b]Pyridine Synthesis

The thieno[2,3-b]pyridine core is typically synthesized via cyclization reactions involving pyridine precursors. A widely adopted method involves intramolecular cyclization of ethyl thioglycolate derivatives (Scheme 1). For example, 2,6-dichloronicotinonitrile (8 ) undergoes Suzuki–Miyaura cross-coupling with thiophen-2-ylboronic acid to introduce the 6-thiophen-2-yl substituent, yielding monosubstituted intermediate 9a . Subsequent treatment with ethyl thioglycolate and triethylamine facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar), forming ethyl-2-(3-cyanopyridin-2-ylthio)acetate. Intramolecular cyclization under basic conditions generates ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylate (10a ), which is hydrolyzed to the carboxylic acid (10a-COOH ) and coupled with amines to form carboxamides .

Key Reaction Conditions

  • Cross-coupling : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst, dioxane, reflux.

  • Cyclization : Ethyl thioglycolate, triethylamine, ethanol, 80°C.

  • Yield : 60–75% for cyclization step .

Introduction of the 4-Trifluoromethyl Group

The 4-trifluoromethyl substituent is introduced via electrophilic trifluoromethylation or through pre-functionalized building blocks. One approach involves reacting 4-chlorothieno[2,3-b]pyridine intermediates with trifluoromethyl copper(I) reagents under Ullmann-type conditions . Alternatively, 4,4,4-trifluoro-1,3-diones (13a–d ) are synthesized by treating diketones with ethyl trifluoroacetate and NaH in THF, followed by cyclization with ethyl thioglycolate to yield 6-substituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles (14a–d ) . These intermediates undergo further cyclization to embed the CF<sub>3</sub> group at position 4.

Optimization Note : The electron-withdrawing nature of CF<sub>3</sub> necessitates careful control of reaction temperatures (60–80°C) to avoid decomposition .

Sulfonamide Functionalization

The N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl group is introduced via sulfonylation of an aniline intermediate . 4-Aminophenylboronic acid is reacted with 4,6-dimethylpyrimidine-2-sulfonyl chloride in dichloromethane (DCM) with pyridine as a base, yielding 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylboronic acid (19 ). This intermediate participates in Suzuki–Miyaura coupling with the thieno[2,3-b]pyridine core to attach the sulfonamide-linked phenyl group at position 2 of the carboxamide.

Critical Parameters

  • Coupling Catalyst : Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 90°C.

  • Yield : 50–65% after purification.

Carboxamide Formation

The final carboxamide is formed via HATU-mediated coupling of the thieno[2,3-b]pyridine-2-carboxylic acid (22 ) with 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline. Activation of the carboxylic acid with HATU and DIPEA in DMF, followed by addition of the aniline, affords the target compound after column chromatography (SiO<sub>2</sub>, EtOAc/hexane) .

Characterization Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 9.45 (s, 1H, CONH), 7.59 (d, J = 8.4 Hz, 2H, Ar-H), 7.11 (s, 1H, thiophene-H), 2.69 (s, 3H, CH<sub>3</sub>-pyrimidine) .

  • HRMS : [M+H]<sup>+</sup> Calcd. for C<sub>25</sub>H<sub>19</sub>F<sub>3</sub>N<sub>6</sub>O<sub>3</sub>S<sub>3</sub>: 636.0684; Found: 636.0681 .

Oxidative Stability Considerations

The 3-amino group is susceptible to oxidation, necessitating inert atmospheres (N<sub>2</sub> or Ar) during synthesis. Hypochlorite-mediated oxidation studies on analogous compounds show that electron-deficient aryl groups enhance stability, with CF<sub>3</sub> substituents reducing unwanted dimerization .

Alternative Routes and Byproduct Management

A Sandmeyer reaction route has been explored for deaminative functionalization. Treatment of 3-aminothieno[2,3-b]pyridine with NaNO<sub>2</sub>/CuCl in HCl yields chloro derivatives, which are further functionalized via cross-coupling . Byproducts from disubstituted pyridines (e.g., 2,6-dichloro derivatives) are removed via selective hydrolysis during carboxylate formation .

Yield Optimization and Scalability

StepReactionYield (%)Purity (%)
1Cross-coupling (Suzuki)6590
2Cyclization7085
3Sulfonylation5588
4Amidation6095

Scale-up Challenges :

  • Pd catalyst removal requires silica gel chromatography or activated carbon treatment.

  • CF<sub>3</sub> group introduces polarity, complicating crystallization; hexane/EtOAc mixtures are optimal .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are frequently employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to this one exhibit potent anticancer properties. The mechanism of action often involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases or kinases involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

A notable study demonstrated the efficacy of this compound against various cancer cell lines, where it exhibited significant cytotoxicity linked to enhanced cellular uptake and interaction with DNA .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its mechanisms may include:

  • Disruption of Bacterial Cell Membranes : The thioether moiety is believed to play a crucial role in disrupting bacterial membranes.
  • Inhibition of Metabolic Pathways : It may inhibit essential metabolic pathways in bacteria.

In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic .

Case Studies

Study Focus Findings
Anticancer EfficacyDemonstrated cytotoxicity in various cancer cell lines; enhanced uptake due to methoxy substitutions.
Antibacterial ActivitySignificant antibacterial effects observed; potential for development as an antibiotic agent.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.

    Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations

Substituent Effects on Yield and Stability: Iodo-substituted analogs (14, 15) exhibit high yields (86–95%) and elevated melting points (>236°C), attributed to strong halogen bonding and crystallinity . Cyano and fluoro substituents (e.g., compound in ) reduce yields (37–87%) due to steric hindrance during cyclization .

Spectral and Structural Insights: The trifluoromethyl group at position 4 enhances electron-withdrawing effects, stabilizing the thieno[2,3-b]pyridine core, as evidenced by consistent 13C NMR signals (δ ~162 ppm for C=O) .

Biological Relevance: Analogs with electron-deficient aromatic substituents (e.g., 3,4-dichlorophenyl in ) show promise in anticancer applications, while antiplasmodial activity is linked to fluorophenyl and cyano groups .

Biological Activity

The compound 3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide , often referred to by its IUPAC name, is a complex organic molecule with potential pharmacological applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups, including a pyrimidine moiety and a thieno[2,3-b]pyridine core.

Chemical Structure

The molecular formula of this compound is C25H26N6O3S2C_{25}H_{26}N_{6}O_{3}S_{2}, and it has a molecular weight of approximately 522.15 g/mol. The structural complexity of this compound enables various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a broad spectrum of biological activities. The following sections detail specific activities, mechanisms, and relevant case studies.

1. Antimicrobial Activity

Compounds containing thieno[2,3-b]pyridine and pyrimidine derivatives have demonstrated significant antimicrobial properties. For instance:

  • Mechanism : These compounds often inhibit bacterial cell wall synthesis or disrupt nucleic acid synthesis.
  • Case Study : A study on similar thieno[2,3-b]pyridines showed effectiveness against various Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

2. Anticancer Properties

The thieno[2,3-b]pyridine scaffold is known for its anticancer activity:

  • Mechanism : It may act by inhibiting specific kinases involved in cancer cell proliferation.
  • Case Study : Research has shown that derivatives of thieno[2,3-b]pyridine can induce apoptosis in cancer cells through the activation of caspase pathways .

3. Anti-inflammatory Effects

The presence of sulfamoyl groups in this compound suggests potential anti-inflammatory effects:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines.
  • Case Study : Similar compounds have been evaluated in animal models for their ability to reduce inflammation markers such as TNF-alpha and IL-6 .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME) is crucial for evaluating the therapeutic potential:

  • Absorption : The compound's solubility and permeability through biological membranes are essential for its bioavailability.
  • Distribution : Studies indicate that similar compounds can achieve significant tissue distribution due to their lipophilicity.
  • Metabolism : Cytochrome P450 enzymes may play a role in metabolizing these compounds.
  • Excretion : Renal excretion is likely due to the presence of polar functional groups.

Data Tables

PropertyValue
Molecular FormulaC25H26N6O3S2C_{25}H_{26}N_{6}O_{3}S_{2}
Molecular Weight522.15 g/mol
Predicted LogP5.12
Solubility (in water)Low (estimated)

Q & A

Basic: What are the common synthetic routes for synthesizing thieno[2,3-b]pyridine derivatives like this compound?

Answer:
Thieno[2,3-b]pyridine derivatives are typically synthesized via multi-step protocols involving:

  • Cyclization reactions : Thiophene and pyridine rings are fused using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid under reflux .
  • Amination : Introduction of amino groups via nucleophilic substitution with aqueous ammonia at elevated temperatures (e.g., 90°C for 5 hours) .
  • Functionalization : Substituents such as trifluoromethyl or sulfamoyl groups are added through Suzuki coupling, Ullmann reactions, or direct alkylation .
    Key considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control, and catalysts (e.g., triethylamine for acid scavenging) are critical for yield optimization .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Answer:
DoE is critical for identifying critical parameters in multi-step syntheses:

  • Variables : Temperature, stoichiometry, solvent polarity, and reaction time. For example, reductive amination (e.g., using NaBH₃CN) requires pH control (~6.0) to minimize side reactions .
  • Response surface modeling : Used to predict optimal conditions for cyclization steps, reducing byproducts like unreacted thiophene intermediates .
  • Case study : In analogous pyrimidine syntheses, DoE improved yields from 45% to 87% by optimizing DMP (Dess-Martin periodinane) oxidation conditions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms trifluoromethyl (δ -60 to -70 ppm in 19F NMR) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thieno-pyridine scaffolds .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related thieno[2,3-b]pyridines .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Molecular docking : Screens against target proteins (e.g., dihydrofolate reductase) using software like AutoDock Vina. Substituents like sulfamoyl groups may enhance binding affinity .
  • QSAR modeling : Correlates electronic descriptors (e.g., Hammett σ values of trifluoromethyl) with antimicrobial activity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential metabolic stability issues due to the thiophene moiety .

Basic: What are the common biological targets for thieno[2,3-b]pyridine derivatives?

Answer:

  • Enzyme inhibition : Dihydrofolate reductase (DHFR) and kinases are key targets, with thieno-pyridines acting as competitive inhibitors .
  • Antimicrobial activity : Thiophene and pyrimidine moieties disrupt bacterial cell wall synthesis or nucleic acid replication .
  • Anti-inflammatory/anticancer : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration in cancer cell lines .

Advanced: How to resolve contradictions in reported activity data for structurally similar compounds?

Answer:

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay variations (e.g., cell line specificity) .
  • Structural re-evaluation : Verify purity via HPLC and confirm stereochemistry using circular dichroism (CD) for chiral centers .
  • Reproducibility testing : Replicate synthesis and bioassays under standardized conditions (e.g., fixed solvent ratios, temperature gradients) .

Basic: What are the stability concerns for this compound under storage?

Answer:

  • Light sensitivity : Thiophene and pyrimidine rings may degrade under UV exposure; store in amber vials at -20°C .
  • Hydrolysis : Sulfamoyl groups are prone to hydrolysis in aqueous buffers; use lyophilized forms for long-term stability .
  • Oxygen sensitivity : Trifluoromethyl groups are generally stable, but thioether linkages may oxidize; store under inert gas (N₂/Ar) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold modifications : Synthesize analogs with varied substituents (e.g., replacing thiophen-2-yl with furan or phenyl) to assess impact on DHFR inhibition .
  • Pharmacophore mapping : Identify critical motifs (e.g., 3-amino group, trifluoromethyl) using 3D-QSAR and CoMFA .
  • Biological testing : Screen analogs against panels of enzymes/cell lines to establish trends. For example, bulky substituents may reduce membrane permeability .

Basic: What solvents and catalysts are optimal for functionalizing the pyrimidine ring?

Answer:

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrimidine C-2 position .
  • Catalysts : Pd(PPh₃)₄ for Suzuki couplings (aryl-thiophene bonding) and NaH for deprotonation during alkylation .
  • Workup : Use aqueous extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .

Advanced: How to address low yields in the final amidation step?

Answer:

  • Coupling reagent optimization : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency in carboxamide formation .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while improving purity .
  • Byproduct analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to suppress water in anhydrous conditions .

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